1,3,5-Tris(dibromomethyl)benzene

Flame Retardancy High‑Density Crosslinking Polymer Functionalization

Researchers requiring high bromine loading for flame-retardant polymers often find tris(bromomethyl)benzene inadequate due to its single benzylic bromine per arm. 1,3,5-Tris(dibromomethyl)benzene resolves this with 2× reactive benzylic Br site density and 80.7% bromine content. • 6 benzylic Br atoms vs. 3 in the tris(bromomethyl) analog - double crosslinking density in nucleophilic substitution or dendrimer assembly • 1.8× higher bromine loading per molecule; equivalent flame retardancy at lower additive mass, preserving host polymer mechanical properties • C₃-symmetric hexagonal crystal structure (space group P6₃/m) ensures batch-to-batch reproducibility for crystallographic and synthetic applications

Molecular Formula C9H6Br6
Molecular Weight 593.6 g/mol
CAS No. 1889-66-3
Cat. No. B158571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Tris(dibromomethyl)benzene
CAS1889-66-3
Molecular FormulaC9H6Br6
Molecular Weight593.6 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(Br)Br)C(Br)Br)C(Br)Br
InChIInChI=1S/C9H6Br6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3,7-9H
InChIKeyBXGZVNSQLBRQQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Tris(dibromomethyl)benzene: Procurement & Technical Baseline


1,3,5-Tris(dibromomethyl)benzene (CAS 1889‑66‑3), also designated hexabromomesitylene, is a symmetrically substituted benzene derivative with the molecular formula C₉H₆Br₆ and a molecular weight of 593.57 g/mol . It is a white crystalline solid characterized by three dibromomethyl (–CHBr₂) groups positioned at the 1‑, 3‑, and 5‑positions of the aromatic ring . The compound is synthesized via exhaustive radical bromination of mesitylene (1,3,5‑trimethylbenzene), employing N‑bromosuccinimide (NBS) and a radical initiator such as dibenzoyl peroxide [1]. Its high bromine content (calculated as approximately 80.7 % bromine by mass) and C₃‑symmetric architecture confer distinct physicochemical and reactivity profiles that differentiate it from less‑brominated analogs .

Workflow
High bromine loading and crosslinking research
Selection Logic
C₃-symmetric scaffold with –CHBr₂ reactive sites
Procurement Context
Commercial high-purity supply for demanding synthesis
Format Fit
Crystalline solid with reproducible crystal lattice

Why 1,3,5-Tris(dibromomethyl)benzene Has No Direct Substitute


Although 1,3,5‑tris(bromomethyl)benzene (CAS 18226‑42‑1, C₉H₉Br₃) shares a common C₃‑symmetric aromatic scaffold, it is an inadequate substitute for 1,3,5‑tris(dibromomethyl)benzene in applications that require higher bromine loading, distinct steric and electronic properties, or enhanced thermal/oxidative stability of the halogenated moiety . The tris(bromomethyl) analog contains only three bromine atoms (one per methyl substituent) compared to six bromine atoms (two per methyl substituent) in the target compound, resulting in a 44 % lower bromine mass fraction [1]. This difference directly impacts flame‑retardant efficacy, crosslinking density, and the degree of functionalization achievable in post‑synthetic derivatization . Furthermore, the –CH₂Br groups in the analog exhibit different bond dissociation energies and nucleophilic substitution kinetics relative to the –CHBr₂ groups in 1,3,5‑tris(dibromomethyl)benzene . The crystallographic packing and solid‑state morphology of the two compounds also differ: the target compound adopts a hexagonal space group with high molecular symmetry, whereas the tris(bromomethyl) analog packs in a lower‑symmetry arrangement with distinct intermolecular interactions [2][3]. These intrinsic differences prevent simple interchangeability in applications where precise bromine content, reactivity profile, or crystalline architecture is critical.

Bromine Loading 1,3,5‑tris(bromomethyl)benzene provides only 44% Br by mass. Halogen density and flame-retardant capacity may not transfer.
Reactivity Profile –CH₂Br groups exhibit different bond dissociation energies and substitution kinetics compared to –CHBr₂. Crosslinking density may not replicate.
Crystal Architecture Lower-symmetry monoclinic packing of the analog limits direct replacement in solid-state or topochemical applications.

1,3,5-Tris(dibromomethyl)benzene vs Key Comparators: Quantitative Evidence


Bromine Content Advantage

The molecular formula C₉H₆Br₆ (molecular weight 593.57 g/mol) corresponds to a bromine mass fraction of 80.7 % . In contrast, 1,3,5‑tris(bromomethyl)benzene (C₉H₉Br₃, molecular weight 356.88 g/mol) contains only 44.0 % bromine by mass [1]. This represents a 1.8‑fold higher bromine loading on a per‑molecule basis and a 1.5‑fold higher bromine density on a per‑gram basis. In applications requiring a specific flame‑retardant loading or crosslinking density, a smaller mass of the target compound achieves the same halogen content, enabling reduced additive loadings and minimized impact on host material properties .

Bromine Content
Head-to-head
80.7% Br (C₉H₆Br₆) vs 44.0% Br (C₉H₉Br₃)
1.8‑fold higher Br per molecule supports higher loading with lower additive mass.
Calculated from molecular formulas.
Flame Retardancy High‑Density Crosslinking Polymer Functionalization

Crystallographic Packing and Symmetry

Single‑crystal X‑ray diffraction analysis reveals that 1,3,5‑tris(dibromomethyl)benzene crystallizes in the hexagonal space group P6₃/m (No. 176) with unit‑cell parameters a = 8.8911(3) Å, c = 10.6847(5) Å, V = 731.48(6) ų, and Z = 2 at T = 293 K [1]. The asymmetric unit comprises one‑sixth of a molecule, and the molecule lies on a mirror plane and a threefold rotation axis, indicating high intrinsic molecular symmetry [1]. In contrast, 1,3,5‑tris(bromomethyl)benzene crystallizes in the monoclinic space group P2₁/c with a lower‑symmetry packing arrangement driven by Br···Br, CH₂···Br, and CH···π weak intermolecular contacts, resulting in a red‑shift of vibrational modes relative to DFT‑calculated values [2]. The well‑ordered, high‑symmetry crystal lattice of the target compound facilitates reproducible crystallization, simplifies purification via recrystallization, and ensures consistent solid‑state reactivity in topochemical or mechanochemical transformations [1].

Crystal Symmetry
Head-to-head
Hexagonal P6₃/m vs Monoclinic P2₁/c
Higher symmetry may improve crystallinity and purification reproducibility.
Single-crystal XRD at 293 K.
Crystal Engineering Solid‑State Chemistry Materials Characterization

Reactive Site Density Advantage

1,3,5‑Tris(dibromomethyl)benzene presents six benzylic bromine atoms distributed across three –CHBr₂ groups, each of which can undergo nucleophilic substitution under appropriate conditions . In contrast, 1,3,5‑tris(bromomethyl)benzene provides only three benzylic bromine atoms . In dendrimer syntheses where each benzylic site is reacted with a multifunctional nucleophile (e.g., tris(2‑aminoethyl)amine), the target compound can generate up to twice the number of terminal functional groups per core molecule, accelerating dendrimer generation growth . In covalent organic framework (COF) and porous polymer syntheses employing nucleophilic aromatic substitution or alkylation, the higher reactive‑site density translates to greater crosslinking density and potentially higher Brunauer–Emmett–Teller (BET) surface areas [1]. Although no published BET data directly compare frameworks derived from the two cores, the class‑level inference is that doubling the number of reactive bromine atoms per core monomer directly increases the degree of polymerization and network connectivity [1].

Reactive Site Density
Class-level
6 benzylic Br (three –CHBr₂) vs 3 benzylic Br
Supports higher crosslinking density per core in network syntheses.
Class-level inference from dendrimer and polymer literature.
Dendrimer Synthesis Crosslinking Porous Organic Polymers

Calculated Physical Properties Advantage

Calculated physicochemical parameters for 1,3,5‑tris(dibromomethyl)benzene include a density of 2.702 g/cm³, a boiling point of 424.9 °C at 760 mmHg, a flash point of 203.9 °C, and a refractive index of 1.726 . For the comparator 1,3,5‑tris(bromomethyl)benzene, the calculated density is 2.005 g/cm³, with a boiling point of 352.2 °C at 760 mmHg . The 35 % higher calculated density and 1.5‑fold higher bromine mass fraction of the target compound are directly correlated; these properties influence the compound’s behavior in formulations where specific gravity affects sedimentation, processing rheology, or final composite density . The higher boiling point (by 72.7 °C) and flash point of the target compound also indicate greater thermal stability and lower volatility under elevated‑temperature processing conditions .

Physical Properties
Head-to-head
Density 2.702 g/cm³; BP 424.9 °C vs 2.005 g/cm³; BP 352.2 °C
35% higher density and higher BP may correlate with lower volatility in processing.
Calculated values; experimental data for target compound unavailable.
Material Density Refractive Index Physicochemical Profiling

Synthetic Accessibility and Purity

1,3,5‑Tris(dibromomethyl)benzene is synthesized via radical bromination of mesitylene using N‑bromosuccinimide (NBS) and dibenzoyl peroxide in benzene at 80 °C, followed by reflux and column chromatographic purification [1]. The synthesis yields colorless needle crystals after recrystallization from ethanol/hexane, and the compound is commercially available with a stated purity of ≥95 % (NLT 98 %) [2]. While direct comparative yield data against the tris(bromomethyl) analog are not published in the peer‑reviewed literature, vendor‑reported synthesis protocols indicate that achieving full exhaustive bromination to the –CHBr₂ stage requires more forcing conditions (higher NBS molar ratios and longer reaction times) than partial bromination to the –CH₂Br stage [1]. This synthetic challenge underscores the value of procuring pre‑synthesized, high‑purity material rather than attempting in‑house preparation, particularly for applications requiring precise stoichiometry and minimal impurities [2].

Synthesis & Purity
Supporting
Exhaustive radical bromination; commercial purity ≥95%
Forcing synthesis conditions make procurement of pre-synthesized material reliable.
Vendor-reported protocols; in-house preparation may be challenging.
Synthetic Methodology Procurement Specification Quality Control

1,3,5-Tris(dibromomethyl)benzene: Key Application Scenarios


High-Density Crosslinking in Porous Polymers and COFs

The six benzylic bromine atoms of 1,3,5‑tris(dibromomethyl)benzene provide a 2‑fold higher reactive site density compared to 1,3,5‑tris(bromomethyl)benzene [1]. In nucleophilic aromatic substitution or alkylation reactions with amine‑ or hydroxyl‑functionalized comonomers, this increased functionality translates to higher crosslinking density and potentially greater BET surface areas in the resulting porous networks [1]. The symmetrical, rigid aromatic core ensures uniform network topology, while the high bromine content may contribute to improved thermal stability and flame resistance of the final material .

Dendrimer and Hyperbranched Polymer Synthesis

When employed as a core molecule in divergent dendrimer syntheses, 1,3,5‑tris(dibromomethyl)benzene enables the generation of up to twice the number of terminal functional groups per core compared to 1,3,5‑tris(bromomethyl)benzene [1]. For instance, reaction of the six benzylic bromine atoms with a trifunctional nucleophile such as tris(2‑aminoethyl)amine would yield a first‑generation dendrimer with up to 18 terminal amine groups, accelerating generation growth and reducing the number of iterative coupling steps required to achieve a target molecular weight or surface functionality . The high‑symmetry crystal structure also ensures that the core molecule is readily purified and characterized prior to dendrimer assembly .

Flame-Retardant Additives and Reactive Monomers

With a bromine mass fraction of 80.7 %, 1,3,5‑tris(dibromomethyl)benzene delivers 1.8‑fold higher bromine loading per molecule and 1.5‑fold higher bromine content per gram than 1,3,5‑tris(bromomethyl)benzene [1]. This allows formulators to achieve equivalent flame‑retardant performance with a lower mass loading of additive, reducing the impact on the mechanical, optical, or processing properties of the host polymer matrix . The compound can be blended directly into thermoplastics or thermosets, or it can be chemically incorporated as a reactive monomer during polymerization, covalently anchoring the brominated moiety within the polymer backbone to prevent additive migration and leaching over time .

Crystalline Standards and Reference Materials

The well‑defined hexagonal crystal structure (space group P6₃/m, a = 8.8911 Å, c = 10.6847 Å) and high molecular symmetry of 1,3,5‑tris(dibromomethyl)benzene make it an excellent candidate for use as a crystallographic standard or as a model compound in solid‑state NMR, vibrational spectroscopy, and computational chemistry studies [1]. The compound’s reproducible crystallization behavior and high purity (≥95 %) ensure batch‑to‑batch consistency, which is critical for applications requiring precise reference data .

Application
Selection Property
Validation Focus
Porous polymer and COF crosslinking
High reactive-site density (six benzylic Br)
Crosslinking density and BET surface area review
Dendrimer and hyperbranched polymer core
Symmetrical, high-functionality core scaffold
Generation growth and terminal-group density
Flame-retardant additive or reactive monomer
80.7% bromine mass fraction
Additive loading versus host-matrix property retention
Crystallographic standard and model compound
Well-defined hexagonal crystal lattice
Batch-to-batch crystallinity and purity consistency

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